N-Boc-N-methylethylenediamine

Catalog No.
S1527151
CAS No.
121492-06-6
M.F
C8H18N2O2
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-N-methylethylenediamine

CAS Number

121492-06-6

Product Name

N-Boc-N-methylethylenediamine

IUPAC Name

tert-butyl N-(2-aminoethyl)-N-methylcarbamate

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6,9H2,1-4H3

InChI Key

QYJVBVKFXDHFPQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-Aminoethyl(methyl)carbamic Acid tert-Butyl Ester; 2-Methylpropan-2-yl N-(2-Aminoethyl)-N-methylcarbamate; N-(2-Aminoethyl)-N-methyl-N-(tert-butoxycarbonyl)amine; N-(2-Aminoethyl)-N-methylcarbamic Acid tert-Butyl Ester; N-Boc-N-methylethylenediamine

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN

The exact mass of the compound N-Boc-N-methylethylenediamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Boc-N-methylethylenediamine (CAS 121492-06-6) is a bifunctional organic building block designed for the controlled, sequential functionalization of its two distinct amine groups. It features a primary amine available for direct reaction and a secondary N-methylamine temporarily masked by an acid-labile tert-butyloxycarbonyl (Boc) protecting group. This configuration makes it a key intermediate for incorporating the N-methylethylenediamine scaffold into more complex molecules, particularly in the synthesis of N-methylpiperazine heterocycles and other structures relevant to pharmaceutical and medicinal chemistry.

Substituting N-Boc-N-methylethylenediamine with structurally similar but non-identical analogs introduces significant process chemistry challenges. Using the unmethylated version, N-Boc-ethylenediamine, necessitates a separate, often problematic, N-methylation step later in the synthesis, which can suffer from poor regioselectivity and lead to difficult-to-separate byproducts like quaternary ammonium salts. Conversely, using unprotected N-methylethylenediamine exposes two reactive nucleophilic sites (one primary, one secondary amine), creating a high risk of di-alkylation, polymerization, or other side reactions that reduce the yield and purity of the desired mono-functionalized product. Therefore, seemingly minor structural changes in the precursor lead to major differences in process efficiency, selectivity, and overall cost-effectiveness.

Precursor Suitability: Enables Direct Synthesis of N-Methylpiperazine Cores, Bypassing Problematic Post-Modification Steps

The primary procurement driver for N-Boc-N-methylethylenediamine is its utility in constructing N-methylated heterocycles, such as the 1-methylpiperazine moiety common in active pharmaceutical ingredients (APIs). A common alternative synthetic strategy involves cyclizing a precursor like N-Boc-ethylenediamine followed by N-methylation of the resulting piperazine ring. However, direct methylation of piperazine can be inefficient. For example, methylation of piperazine with formaldehyde/formic acid (Eschweiler–Clarke reaction) can yield the desired N-methylpiperazine, but often produces the undesired N,N'-dimethylpiperazine byproduct, which complicates purification and lowers the effective yield. Using N-Boc-N-methylethylenediamine as the precursor ensures the methyl group is pre-installed on the correct nitrogen, providing the desired N-methylated cyclic product directly after cyclization and deprotection, thereby improving process efficiency.

Evidence DimensionSynthetic Route Efficiency & Selectivity
Target Compound DataDirectly yields the N-methylated target structure after cyclization, avoiding a separate, non-selective methylation step.
Comparator Or BaselineRoute using N-Boc-ethylenediamine requires a subsequent N-methylation step, which risks formation of N,N'-dimethylated byproducts.
Quantified DifferenceEliminates a reaction step and avoids a key selectivity challenge (mono- vs. di-methylation) inherent in the alternative route.
ConditionsSynthesis of N-methylpiperazine-containing heterocyclic compounds.

This simplifies the manufacturing process, reduces purification burdens, and increases the overall yield of the final, pure N-methylated target molecule.

Processability: Prevents Di-Alkylation Byproducts Common with Unprotected N-Methylethylenediamine

When building structures via alkylation or reductive amination, using unprotected N-methylethylenediamine presents a significant control problem. Both the primary and secondary amines are nucleophilic and can react with an electrophile. This frequently leads to a mixture of mono-alkylated product, di-alkylated product, and potential oligomers, which are challenging and costly to separate. The Boc group on N-Boc-N-methylethylenediamine deactivates the N-methylamino group, leaving only the primary amine available for reaction. This ensures clean mono-functionalization. For example, in the synthesis of precursors for kinase inhibitors, selective reaction at the primary amine is critical. Using the Boc-protected compound ensures the reaction stops cleanly after the first addition, preserving the secondary amine for a subsequent, different transformation after deprotection.

Evidence DimensionReaction Selectivity
Target Compound DataClean mono-alkylation/amination at the primary amine position due to Boc protection of the secondary amine.
Comparator Or BaselineUnprotected N-methylethylenediamine can undergo reaction at both amine sites, leading to mixtures of mono- and di-substituted products.
Quantified DifferenceSignificantly improved product purity and simplified purification by preventing the formation of key, hard-to-remove byproducts.
ConditionsNucleophilic addition reactions such as alkylations or reductive aminations with electrophilic partners.

This improves the reproducibility and scalability of the synthesis by ensuring a clean, predictable reaction outcome, which is critical for industrial and pharmaceutical manufacturing.

Efficient Synthesis of N-Methylpiperazine-Containing Pharmaceutical Scaffolds

This compound is the precursor of choice for multi-step syntheses of complex pharmaceutical agents where an N-methylpiperazine ring is a required structural motif. Its use streamlines the production of intermediates for various drug classes, including kinase inhibitors and CNS agents, by ensuring the methyl group is correctly placed early in the synthetic sequence, thus avoiding low-yield or non-selective methylation reactions on advanced intermediates.

Controlled Synthesis of Asymmetrical Diamine Derivatives

In applications requiring an ethylenediamine linker with two different substituents on the nitrogen atoms, this reagent provides an ideal starting point. The primary amine can be functionalized first (e.g., through acylation or reductive amination), followed by acidic removal of the Boc group and subsequent, different functionalization of the now-free N-methyl secondary amine. This stepwise approach is superior to attempting selective functionalization of an unprotected diamine.

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

174.136827821 Da

Monoisotopic Mass

174.136827821 Da

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (85.71%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (28.57%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

N-Boc-N-methylethylenediamine

Dates

Last modified: 08-15-2023

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